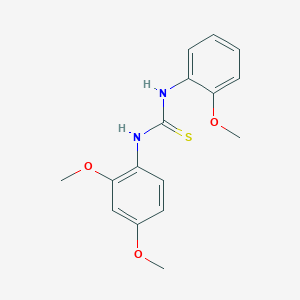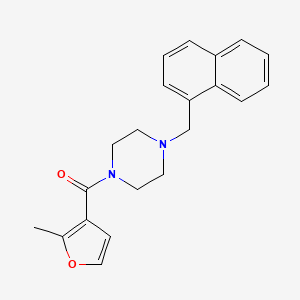![molecular formula C10H10Cl2N2O3 B5764653 N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)
N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine, commonly known as DCMG, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, an important neurotransmitter, from the synapse. DCMG has shown promising effects in various scientific research applications, including neuroprotection, schizophrenia treatment, and pain relief.
Wirkmechanismus
DCMG exerts its effects by inhibiting N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine, leading to increased extracellular glycine levels. Glycine acts as a co-agonist of the NMDA receptor, which is involved in synaptic plasticity and neuronal survival. DCMG-mediated increase in glycine levels can enhance NMDA receptor function and protect against excitotoxicity.
Biochemical and Physiological Effects:
DCMG has been shown to increase glycine levels in various brain regions, including the hippocampus, cortex, and striatum. DCMG-mediated increase in glycine levels can enhance NMDA receptor function, leading to improved synaptic plasticity, learning, and memory. Moreover, DCMG has been shown to reduce glutamate levels, which can alleviate excitotoxicity and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DCMG has several advantages as a research tool, including its high selectivity for N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine, its potency, and its ability to cross the blood-brain barrier. However, DCMG also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high doses, and its limited availability.
Zukünftige Richtungen
DCMG has shown promising effects in various scientific research applications, and several future directions can be explored. For instance, DCMG can be investigated as a potential treatment for other neurological and psychiatric disorders, such as Alzheimer's disease, depression, and anxiety. Moreover, the combination of DCMG with other drugs or therapies can be explored to enhance its therapeutic effects. Additionally, the development of novel DCMG analogs with improved pharmacological properties can be pursued.
Synthesemethoden
DCMG can be synthesized through a multistep process starting from 2,4-dichlorophenylamine and glycine. The synthesis involves the protection of the amine group, the coupling of the two starting materials, and the deprotection of the amine group to obtain the final product. The purity of DCMG can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
DCMG has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. In animal models, DCMG has shown neuroprotective effects against ischemic brain injury and spinal cord injury. DCMG has also been investigated as a potential treatment for schizophrenia, as it can enhance the NMDA receptor function and improve cognitive deficits. Moreover, DCMG has been shown to alleviate neuropathic pain in animal models.
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)carbamoyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O3/c1-14(5-9(15)16)10(17)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPWBPDAVQJKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorophenyl)carbamoyl]-N-methylglycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)
![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)




